molecular formula C18H25N3O3 B2369097 1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea CAS No. 954607-66-0

1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea

Cat. No.: B2369097
CAS No.: 954607-66-0
M. Wt: 331.416
InChI Key: MCFISBQAKRBFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. This protein kinase is known to play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

One-Pot, Multi-Component Syntheses

Innovative synthetic routes enable the construction of complex urea derivatives and related heterocycles. For instance, one-pot, multi-component reactions have been developed for the synthesis of polysubstituted oxa(thia)zolidin-2-imines, which are closely related to the queried compound, demonstrating the utility of copper catalysis in constructing heterocyclic frameworks (Madaan et al., 2012).

Catalytic Oxidative Carbonylation

The catalytic oxidative carbonylation of amino moieties to ureas and oxazolidinones highlights a method for generating high-value molecules from simple building blocks. This approach is particularly relevant for synthesizing compounds with structural similarities to the queried chemical (Mancuso et al., 2015).

Biological and Material Applications

Antimicrobial and Anticancer Activities

Urea derivatives, akin to the compound of interest, have been explored for their antimicrobial and anticancer properties. For example, certain N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles have shown promising activity against specific cancer cell lines, indicating the potential therapeutic applications of such compounds (El-Sawy et al., 2013).

Corrosion Inhibition

Urea derivatives also exhibit practical applications in materials science, such as serving as corrosion inhibitors for metals. This demonstrates the versatility of urea-based compounds beyond biological activity, highlighting their potential in industrial applications (Mistry et al., 2011).

Properties

IUPAC Name

1-cyclohexyl-3-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-13-7-9-15(10-8-13)21-12-16(24-18(21)23)11-19-17(22)20-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11-12H2,1H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFISBQAKRBFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.